A Technical Guide to D-DOPA Incorporation in Synthetic Biology: From Chiral Conversion to Novel Therapeutic Pathways
A Technical Guide to D-DOPA Incorporation in Synthetic Biology: From Chiral Conversion to Novel Therapeutic Pathways
Abstract
3,4-dihydroxyphenylalanine (DOPA) is a non-proteinogenic amino acid central to neurology and materials science. While its levorotatory isomer, L-DOPA, is the gold-standard therapeutic for Parkinson's disease, the dextrorotatory form, D-DOPA, is emerging from its shadow as a molecule with unique and valuable properties. Synthetic biology provides a powerful paradigm to move beyond the limitations of traditional chemical synthesis and plant extraction, offering precise, sustainable, and scalable production of these chiral molecules. This guide provides an in-depth technical exploration of DOPA incorporation in synthetic biology. We first establish the foundational principles of engineering L-DOPA biosynthesis in microbial hosts, detailing pathway design, metabolic optimization, and enzyme selection. We then pivot to the unique pharmacology of D-DOPA, its role as a prodrug via in-vivo chiral inversion, and its recently discovered function as an allosteric enzyme inhibitor. Finally, we explore advanced applications where the genetic code is expanded to site-specifically incorporate DOPA into proteins, creating novel biomaterials and metalloproteins. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness synthetic biology for the production and application of DOPA enantiomers.
Part 1: Foundational Principles: The DOPA Enantiomers and the Case for Biosynthesis
The Stereochemical Dichotomy: L-DOPA vs. D-DOPA
L-DOPA and D-DOPA are non-superimposable mirror images, or enantiomers, with identical chemical formulas but distinct three-dimensional structures. This chirality dictates their biological activity.
-
L-DOPA (Levodopa): As the natural precursor to the neurotransmitter dopamine, L-DOPA can cross the blood-brain barrier, where it is converted to dopamine by aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine levels characteristic of Parkinson's disease[1][2][3]. Its use is the primary treatment for managing Parkinson's motor symptoms[4][5].
-
D-DOPA: Historically considered the "inactive" isomer, D-DOPA is now understood to possess its own significant bioactivity. It can be unidirectionally converted to L-DOPA in the body, acting as a prodrug for slower, more sustained dopamine delivery[6]. Furthermore, recent studies have identified D-DOPA as a potent, orally bioavailable allosteric inhibitor of glutamate carboxypeptidase II (GCPII), a key enzyme implicated in various neurological disorders[6][7][8].
The Imperative for Biosynthesis: Overcoming Traditional Production Hurdles
Current L-DOPA production relies on methods with significant drawbacks. Chemical synthesis often produces a racemic mixture of L- and D-DOPA, necessitating costly and complex chiral resolution steps to isolate the desired L-enantiomer[9][10][11]. While asymmetric synthesis has improved enantioselectivity, it can involve harsh reaction conditions and environmental concerns[11][12]. Extraction from plant sources like broad beans is hampered by low yields and significant batch-to-batch variability[9].
Microbial fermentation, powered by synthetic biology, offers a compelling alternative. It leverages renewable feedstocks like glucose, operates under mild, aqueous conditions, and most importantly, can be engineered for high stereospecificity, producing optically pure L-DOPA directly[9][13][14]. This approach provides a scalable, cost-effective, and environmentally sustainable manufacturing platform.
Part 2: Engineering L-DOPA Production: A Synthetic Biology Toolkit
The de novo biosynthesis of L-DOPA in engineered microbes, particularly Escherichia coli, is the most well-established application of synthetic biology in this field. The core strategy involves redirecting central carbon metabolism towards the aromatic amino acid pathway to overproduce the precursor, L-tyrosine, and then efficiently converting it to L-DOPA.
Pathway Design and Enzyme Selection
The foundational pathway begins with glucose and proceeds through the shikimate pathway to produce chorismate, a key branch point for aromatic amino acids. Engineering efforts focus on channeling metabolic flux from chorismate to L-tyrosine and then catalyzing the final hydroxylation step to L-DOPA[9][15][16].
The choice of enzyme for the final hydroxylation step is critical and defines the efficiency and purity of the process.
| Enzyme | Source Organism Example | Reaction | Advantages | Disadvantages/Challenges |
| 4-Hydroxyphenylacetate 3-hydroxylase (HpaBC) | E. coli | L-Tyrosine + O₂ + NADH → L-DOPA + H₂O + NAD⁺ | High specificity, strictly unidirectional, does not over-oxidize L-DOPA, leading to high product purity.[9] | Requires a reductase component (HpaC) and cofactor regeneration (NADH). |
| Tyrosinase (Tyr) | Agaricus bisporus | L-Tyrosine → L-DOPA → Dopaquinone | Widely available and studied. | Broad substrate specificity; further oxidizes L-DOPA to reactive dopaquinone, which forms melanin and reduces yield.[17][18][19] |
| Tyrosine Phenol-Lyase (TPL) | Erwinia herbicola | Catechol + Pyruvate + NH₃ → L-DOPA | Can synthesize L-DOPA from cheaper precursors. | Reaction is reversible; enzyme can also act on D-amino acids.[2][13][20] |
| Cytochrome P450 (CYP76AD6) | Beta vulgaris (Red Beet) | L-Tyrosine → L-DOPA | Highly selective, produces L-DOPA in a single step with no side products.[21] | As a P450, can be challenging to express functionally in prokaryotic hosts and requires a specific reductase partner. |
Host Engineering: Optimizing the Microbial Chassis
To achieve high titers of L-DOPA, the host organism's metabolism must be extensively rewired. Using E. coli as a model, the following strategies have proven effective:
-
Enhance Precursor Supply (L-Tyrosine):
-
Deregulation of Feedback Inhibition: Overexpress a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., aroG_fbr), the first committed step of the shikimate pathway[15].
-
Increase Precursor Pools: Overexpress transketolase (tktA) to increase the availability of erythrose-4-phosphate (E4P)[16].
-
Eliminate Transcriptional Repression: Knock out the transcriptional regulator tyrR, which represses the expression of genes involved in aromatic amino acid biosynthesis[15][16].
-
Block Competing Pathways: Delete the gene pheA to prevent the conversion of prephenate to phenylalanine, redirecting flux towards tyrosine[16].
-
-
Optimize Glucose Utilization:
-
Improve Enzyme Performance:
-
Codon Optimization: Synthesize and express codon-optimized versions of key heterologous enzymes, such as hpaBC, to improve translation efficiency in the host[22].
-
Directed Evolution: Employ laboratory evolution techniques to generate enzyme variants with improved catalytic activity. Mutants of HpaB have been identified with over a 3-fold increase in L-DOPA production[16][23].
-
Diagram 1: Engineered L-DOPA Biosynthesis in E. coli
Caption: De novo L-DOPA pathway in engineered E. coli.
Production Titers
Through the combination of these strategies, researchers have significantly increased L-DOPA production. Titers have risen from initial reports of 320 mg/L to as high as 25.53 g/L in fed-batch bioreactors[15][16].
| Strain Description | Key Genetic Modifications | Production Titer | Reference |
| E. coli PTS⁻ gluc⁺ tyrR⁻ | Inactivated PTS, tyrR knockout, overexpression of feedback-resistant aroG, tktA, hpaBC | 1.51 g/L (batch fermentor) | Muñoz et al., 2011[15][20] |
| E. coli BL21(DE3) LP-8 | tyrR, ptsG, crr, pheA, pykF knockouts; overexpression of galP, glk, tktA, ppsA, and evolved hpaB | 25.53 g/L (5L bioreactor) | Liu et al., 2019[16] |
| E. coli | Computer-aided pathway design expressing StyD (PHAH) and StyB (reductase) | 0.71 g/L (shake flask) | Fernandez-Lozano et al., 2024[24] |
Part 3: The Emerging Role of D-DOPA: Prodrugs and Allosteric Inhibition
While L-DOPA production is a mature field, the unique biology of D-DOPA presents new opportunities for synthetic biology and drug development.
The Prodrug Potential: In Vivo Chiral Inversion
When administered, D-DOPA is not inert. It undergoes a unidirectional chiral inversion to L-DOPA in vivo. This two-step enzymatic process offers a natural slow-release mechanism, potentially mitigating the pulsatile stimulation of dopamine receptors associated with standard L-DOPA therapy and reducing side effects like dyskinesia.
-
Oxidative Deamination: D-amino acid oxidase (DAAO), primarily in the kidney and liver, oxidatively deaminates D-DOPA to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).
-
Transamination: DHPPA is then transaminated by a dopa transaminase to form L-DOPA.
Diagram 2: In Vivo Chiral Inversion of D-DOPA
Caption: The two-step enzymatic conversion of D-DOPA to L-DOPA in vivo.
Pharmacokinetic Advantages and Novel Applications
D-DOPA exhibits superior stability compared to L-DOPA in both plasma and brain homogenates, where L-DOPA is rapidly metabolized[6]. This inherent stability, combined with its slow conversion, makes it an attractive therapeutic candidate.
| Parameter | L-DOPA | D-DOPA | Rationale / Reference |
| Stability in Plasma (60 min) | ~64% remaining | 100% remaining | D-DOPA is not a substrate for peripheral AADC.[6] |
| Stability in Brain (60 min) | 0% remaining | ~82% remaining | L-DOPA is rapidly converted to dopamine in the brain.[6] |
| Oral Bioavailability (Mouse) | Low (requires co-admin with AADC inhibitor) | 47.7% | D-DOPA is more resistant to first-pass metabolism.[6][7] |
Beyond its role as a prodrug, D-DOPA was recently identified as a potent, noncompetitive, allosteric inhibitor of GCPII[6][7]. This discovery opens a new therapeutic axis for D-DOPA, independent of its conversion to L-DOPA, for treating neurological conditions where GCPII is a validated target.
Part 4: Advanced Applications: Genetic Code Expansion
Synthetic biology enables the ultimate form of incorporation: writing DOPA directly into the primary sequence of proteins. This is achieved by creating an orthogonal translation system—an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA—that is engineered to uniquely recognize DOPA and assign it to a specific codon, typically the amber stop codon (UAG)[25][26].
Diagram 3: Workflow for Site-Specific DOPA Incorporation
Caption: Genetic code expansion to incorporate DOPA into proteins.
This technology transforms proteins into "smart" materials. The catechol side chain of DOPA is a versatile chemical handle that can be used for:
-
Biomaterial Cross-linking: The catechol can form strong, reversible coordination bonds with metal ions (like Fe³⁺) or undergo oxidation to form covalent cross-links, enabling the creation of tunable hydrogels with self-healing properties[27].
-
Site-Specific Conjugation: The unique reactivity of the catechol allows for precise, bio-orthogonal conjugation of other molecules, such as drugs or imaging agents, to a specific site on the protein[25].
-
Engineering Novel Chromophores: The incorporation of DOPA can create new metal-binding sites within proteins, leading to novel metalloproteins with unique catalytic or spectroscopic properties[26].
Crucially, systems have been developed that integrate the de novo biosynthesis of L-DOPA with its simultaneous incorporation into proteins, creating fully autonomous cellular factories for producing these advanced biomaterials[18][26].
Part 5: Experimental Protocols
Protocol: Engineering E. coli for L-DOPA Production
This protocol provides a general framework for constructing an L-DOPA-producing strain based on the HpaBC system.
-
Strain Selection: Start with a suitable E. coli base strain, such as BL21(DE3) or a derivative with a modified aromatic amino acid pathway.
-
Plasmid Construction:
-
Clone the feedback-resistant aroG (aroG_fbr) and tktA genes into a medium-copy plasmid (e.g., pACYC-Duet) under the control of constitutive or inducible promoters.
-
Clone the codon-optimized hpaB and hpaC genes into a compatible high-copy plasmid (e.g., pET-Duet) under the control of a strong inducible promoter like T7.
-
-
Genomic Modifications (Optional but Recommended):
-
Use CRISPR-Cas9 or λ-Red recombineering to create knockouts of tyrR and pheA in the genome of the chosen base strain.
-
-
Transformation: Co-transform the engineered strain with both plasmids. Select for transformants on appropriate antibiotic-containing agar plates.
-
Shake-Flask Cultivation for L-DOPA Production:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate 100 mL of M9 minimal medium (supplemented with 10 g/L glucose, thiamine, and trace metals) in a 500 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow at 37°C with shaking (220 rpm) until OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Reduce the temperature to 30°C and continue cultivation for 24-48 hours.
-
-
Quantification by HPLC:
-
Collect 1 mL of culture broth and centrifuge at 13,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV or electrochemical detector.
-
Mobile Phase: Isocratic elution with a solution of 50 mM sodium phosphate, 0.1 mM EDTA, pH 3.0, with 5% methanol.
-
Detection: Monitor absorbance at 280 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated with pure L-DOPA.
-
Part 6: Conclusion and Future Outlook
The incorporation of DOPA into the synthetic biology landscape represents a field of mature capabilities and exciting frontiers. The engineering of microbial hosts for high-titer, enantiopure L-DOPA production is a landmark achievement, offering a sustainable alternative to traditional manufacturing. The next wave of innovation will likely focus on refining these processes through advanced metabolic modeling, biosensor-guided directed evolution, and the exploration of non-conventional host organisms.
Simultaneously, the unique biological profile of D-DOPA is opening new therapeutic avenues. Synthetic biology is perfectly poised to contribute here, potentially by engineering enzymes for stereospecific D-DOPA synthesis or by creating living therapeutics—engineered probiotics that produce and deliver D-DOPA directly in the gut for sustained release and GCPII inhibition[4][5][22]. Finally, the ability to write DOPA into the fabric of proteins is blurring the line between biological and synthetic materials, paving the way for advanced hydrogels, targeted drug conjugates, and novel biocatalysts. The continued exploration of DOPA's chirality through the lens of synthetic biology promises to yield profound impacts across medicine and materials science.
References
-
Muñoz, A. J., et al. (2011). Metabolic engineering of Escherichia coli for improving L-3,4-dihydroxyphenylalanine (L-DOPA) synthesis from glucose. Journal of Biotechnology. Available at: [Link]
-
Chávez-Béjar, M. I., et al. (2011). Metabolic engineering of Escherichia coli for improving l-3,4-dihydroxyphenylalanine (l-DOPA) synthesis from glucose. ProQuest. Available at: [Link]
-
Zhang, J., et al. (2024). Emerging Strategies for l-DOPA Production: Integrating Plant, Chemical, Enzymatic, and Microbial Strategies. ACS Synthetic Biology. Available at: [Link]
-
Lee, D. Y., et al. (2026). Preclinical Evaluation of Synthetic Biology-Driven Engineered Escherichia coli Nissle 1917 as a Living Therapeutic for Sustained L‑DOPA Delivery. ACS Synthetic Biology. Available at: [Link]
-
Kawamura, M., et al. (2007). Structural basis of D-DOPA oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis. Journal of Biochemistry. Available at: [Link]
-
Wikipedia. (n.d.). L-DOPA. Available at: [Link]
-
Liu, P., et al. (2019). Metabolic engineering of Escherichia coli BL21 (DE3) for de novo production of L-DOPA from D-glucose. Biotechnology for Biofuels. Available at: [Link]
-
Hsieh, Y. C., et al. (2006). D-dopa is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2023). Biotechnological Advances in L ‐DOPA Biosynthesis and Production. Advanced Biotechnology. Available at: [Link]
-
Breitel, D., et al. (2021). L-DOPA Biosynthetic pathway. ResearchGate. Available at: [Link]
-
Kim, C. H., et al. (2018). Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation. Journal of Visualized Experiments. Available at: [Link]
-
d'Ischia, M., et al. (2017). Tyrosinase mediated oxidative functionalization in the synthesis of DOPA-derived peptidomimetics with anti-Parkinson activity. RSC Publishing. Available at: [Link]
-
Palamarchuk, I. V., et al. (2023). L-DOPA BIOSYNTHESIS WITH Аgaricus bisporus TYROSINASES ASSISTANCE. Biotechnologia Acta. Available at: [Link]
-
Lee, H. S., et al. (2010). Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Palamarchuk, I., et al. (2023). Selective Synthesis of DOPA and DOPA Peptides by Native and Immobilized Tyrosinase in Organic Solvent. ResearchGate. Available at: [Link]
-
Alkan, S., et al. (2009). l-Dopa synthesis catalyzed by tyrosinase immobilized in poly(ethyleneoxide) conducting polymers. International Journal of Biological Macromolecules. Available at: [Link]
-
Thyer, R., et al. (2021). Directed Evolution of an Improved Aminoacyl-tRNA Synthetase for Incorporation of L-3,4-Dihydroxyphenylalanine (L-DOPA). Angewandte Chemie International Edition. Available at: [Link]
-
Kim, M., et al. (2016). L-DOPA Synthesis Using Tyrosinase-immobilized on Electrode Surfaces. Journal of the Korean Electrochemical Society. Available at: [Link]
-
Taylor & Francis. (n.d.). D-dopa – Knowledge and References. Available at: [Link]
-
Lee, D. Y., et al. (2026). Preclinical Evaluation of Synthetic Biology-Driven Engineered Escherichia coli Nissle 1917 as a Living Therapeutic for Sustained L-DOPA Delivery. ACS Publications. Available at: [Link]
-
Kumagai, H. (2013). Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Weizmann Institute of Science. (n.d.). One Step Synthesis of L-DOPA. Innoget. Available at: [Link]
-
Lee, D. Y., et al. (2026). Preclinical Evaluation of Synthetic Biology-Driven Engineered Escherichia coli Nissle 1917 as a Living Therapeutic for Sustained L-DOPA Delivery. PubMed. Available at: [Link]
-
d'Oelsnitz, S., et al. (2023). Directed evolution of L-DOPA sensing and production enables efficient incorporation of an expanded genetic code into proteins. bioRxiv. Available at: [Link]
-
Ferreira, D., et al. (2024). Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. Molecular Psychiatry. Available at: [Link]
-
Li, S., et al. (2023). Direct and Efficient Incorporation of DOPA into Resilin-Like Proteins Enables Cross-Linking into Tunable Hydrogels. Biomacromolecules. Available at: [Link]
-
d'Oelsnitz, S., et al. (2023). Directed evolution of L-DOPA sensing and production enables efficient incorporation of an expanded genetic code into proteins. bioRxiv. Available at: [Link]
-
Surwase, S. N., & Jadhav, J. P. (2013). Biological sources of L-DOPA: An alternative approach. Advances in Bioscience and Biotechnology. Available at: [Link]
-
Surwase, S. N., & Jadhav, J. P. (2013). Biological sources of L-DOPA: An alternative approach. SCIRP. Available at: [Link]
-
Hsieh, Y. C., et al. (2006). D-dopa is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Hernández Valdés, R., et al. (2004). Production of L-DOPA under heterogeneous asymmetric catalysis. ResearchGate. Available at: [Link]
-
Fernandez-Lozano, M., et al. (2024). Computer-aided design and implementation of efficient biosynthetic pathways to produce high added-value products derived from tyrosine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
American Chemical Society. (2024). Making this Parkinson's drug is just turtles all the way down. Reactions Science Videos. Available at: [Link]
-
Lee, H. W., & Kim, Y. H. (2009). Overview on the biotechnological production of L-DOPA. ResearchGate. Available at: [Link]
-
Davies, M. J., et al. (2021). A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation. International Journal of Molecular Sciences. Available at: [Link]
-
Li, T., et al. (2021). Cost-Effective Production of L-DOPA by Tyrosinase-Immobilized Polyhydroxyalkanoate Nanogranules in Engineered Halomonas bluephagenesis TD01. International Journal of Molecular Sciences. Available at: [Link]
-
Gori, S. S., et al. (2022). D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. Pharmaceutics. Available at: [Link]
-
Taylor & Francis. (n.d.). D-DOPA – Knowledge and References. Available at: [Link]
-
Reddy, P. V., et al. (2007). Asymmetric synthesis of L-DOPA and (R)-selegiline via, OsO4-catalyzed asymmetric dihydroxylation. ResearchGate. Available at: [Link]
-
Gori, S. S., et al. (2022). D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. MDPI. Available at: [Link]
-
Davies, M. J., et al. (2021). A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation. PMC. Available at: [Link]
- Foor, F., et al. (1998). Method of making L-dopa from L-tyrosine. Google Patents.
-
Gori, S. S., et al. (2022). D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. PubMed. Available at: [Link]
-
Gori, S. S., et al. (2022). D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. ResearchGate. Available at: [Link]
-
Nissinen, E. (1986). Substrate stereospecificity and selectivity of catechol-O-methyltransferase for DOPA, DOPA derivatives and alpha-substituted catecholamines. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Singh, N., et al. (2024). Chiral discrimination of l -DOPA via l / d -tryptophan decorated carbon quantum dots. RSC Publishing. Available at: [Link]
Sources
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Evaluation of Synthetic Biology-Driven Engineered Escherichia coli Nissle 1917 as a Living Therapeutic for Sustained L-DOPA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Escherichia coli for improving L-3,4-dihydroxyphenylalanine (L-DOPA) synthesis from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic engineering of Escherichia coli BL21 (DE3) for de novo production of L-DOPA from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotechnology.kiev.ua [biotechnology.kiev.ua]
- 18. biorxiv.org [biorxiv.org]
- 19. Biological sources of L-DOPA: An alternative approach [scirp.org]
- 20. Metabolic engineering of Escherichia coli for improving l-3,4-dihydroxyphenylalanine (l-DOPA) synthesis from glucose - ProQuest [proquest.com]
- 21. One Step Synthesis of L-DOPA [innoget.com]
- 22. Preclinical Evaluation of Synthetic Biology-Driven Engineered Escherichia coli Nissle 1917 as a Living Therapeutic for Sustained L‑DOPA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Frontiers | Computer-aided design and implementation of efficient biosynthetic pathways to produce high added-value products derived from tyrosine in Escherichia coli [frontiersin.org]
- 25. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Directed Evolution of an Improved Aminoacyl-tRNA Synthetase for Incorporation of L-3,4-Dihydroxyphenylalanine (L-DOPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
